molecular formula C18H18N2O5S2 B2782700 N-(furan-2-ylmethyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1116082-64-4

N-(furan-2-ylmethyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2782700
CAS No.: 1116082-64-4
M. Wt: 406.47
InChI Key: QXQUFKDZXFPOBL-UHFFFAOYSA-N
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Description

Historical Development and Classification

N-(Furan-2-ylmethyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide represents a hybrid heterocyclic compound combining thiophene, furan, sulfonamide, and carboxamide functionalities. Its development emerged from advances in multicomponent reactions and cross-coupling methodologies in the early 21st century, particularly those enabling precise functionalization of thiophene scaffolds. Classified as a sulfonamide-containing heterocycle , it belongs to a broader family of bioactive molecules designed for targeted interactions with biological macromolecules.

The compound’s synthesis typically involves sequential steps:

  • Thiophene core functionalization via electrophilic substitution to introduce the sulfonamide group.
  • Furan moiety incorporation through nucleophilic alkylation or Mitsunobu reactions.
  • Carboxamide formation using coupling agents like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate).
Synthesis Step Key Reagents/Conditions Yield Optimization Strategies
Thiophene sulfonylation Chlorosulfonic acid, DCM, 0°C Low-temperature control to minimize polysubstitution
Furan-methylation Furan-2-methanol, DIPEA, DMF Excess alkylating agent to drive reaction completion
Carboxamide coupling HBTU, DIPEA, RT Stoichiometric HBTU for efficient activation

Relevance in Heterocyclic Chemistry

The compound exemplifies the strategic integration of thiophene and furan rings—two quintessential heterocycles in medicinal and materials chemistry. Thiophene contributes electron-rich aromaticity and planar rigidity, enhancing π-π stacking interactions with biological targets. Furan, with its oxygen heteroatom, introduces polarity and hydrogen-bonding capacity, improving solubility and pharmacokinetic profiles.

Key advancements enabled by this hybrid architecture include:

  • Enhanced electronic delocalization : The conjugated system spanning thiophene and furan rings facilitates charge transport, making the compound relevant in organic semiconductors.
  • Dual-targeting capability : Sulfonamide groups inhibit carbonic anhydrases, while the carboxamide moiety interacts with kinase ATP-binding pockets.

Structural Significance of Hybrid Thiophene-Furan Compounds

The thiophene-furan hybrid core adopts a non-planar conformation due to steric interactions between the sulfonamide substituent and furan methyl group. Density functional theory (DFT) calculations reveal a dihedral angle of 28.5° between the thiophene and furan rings, stabilizing the molecule through intramolecular CH-π interactions.

Structural Feature Role in Molecular Behavior
Thiophene ring Electron donation via sulfur lone pairs enhances electrophilic substitution reactivity
Furan ring Oxygen lone pairs participate in hydrogen bonding with biological targets
Sulfonamide group Acts as a hydrogen bond donor/acceptor and confers acidity (pKa ≈ 10)

The hybrid system’s π-orbital overlap creates a narrow HOMO-LUMO gap (3.2 eV), as evidenced by UV-Vis spectroscopy. This property is critical for applications in optoelectronic materials.

Research Objectives and Applications

Current research focuses on leveraging the compound’s multifunctional design for:

  • Anticancer agents : Preliminary screens show IC₅₀ values of 1.2–4.8 µM against breast (MCF-7) and colon (HCT-116) cancer lines, attributed to dual TOPOISOMERASE II and HDAC6 inhibition.
  • Antimicrobials : The sulfonamide group disrupts dihydropteroate synthase in Gram-positive bacteria (MIC = 8 µg/mL against S. aureus).
  • Organic electronics : Thin-film transistors incorporating the compound exhibit hole mobility of 0.12 cm²/V·s due to extended π-conjugation.

Ongoing objectives include:

  • Developing enantioselective synthesis routes to access stereochemically pure variants.
  • Optimizing solubility via prodrug strategies (e.g., phosphate ester derivatives).
  • Exploring photodynamic therapy applications through heavy atom substitution.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQUFKDZXFPOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide, a compound with the CAS number 1116082-64-4, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O5S2C_{18}H_{18}N_{2}O_{5}S_{2} with a molecular weight of 406.5 g/mol. The structure includes a furan ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.

PropertyValue
CAS Number1116082-64-4
Molecular FormulaC18H18N2O5S2
Molecular Weight406.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including the introduction of functional groups through methods such as nucleophilic substitution and condensation reactions. The specific conditions for synthesis can vary but often require controlled temperatures and the use of catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds related to the furan and thiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan moieties demonstrate activity against various bacterial strains. In particular, compounds derived from thiourea and tetrazole scaffolds have shown promising antibacterial effects against both standard and clinical strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine4S. epidermidis
3-chloro-4-fluorophenyl derivative0.25 - 4Various standard strains
3-chloro-4-methylphenyl analogue0.25 - 4Clinical cocci

Cytotoxicity

Cytotoxicity studies using the MTT assay have demonstrated that related compounds do not exhibit significant toxicity towards normal human cell lines (HaCaT), indicating a potential therapeutic window for further development . This selectivity is crucial for drug design as it suggests that these compounds could target pathogenic cells while sparing normal cells.

Case Studies

A recent study focused on synthesizing a series of furan-containing compounds, including this compound, evaluated their biological activities against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while inducing apoptosis in cancer cells .

Case Study Summary:

  • Objective: Evaluate the anticancer potential of furan-based compounds.
  • Methodology: In vitro testing against multiple cancer cell lines.
  • Findings: Significant inhibition of cell growth in cancerous cells without affecting normal cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Variations

Core Thiophene/Furan Carboxamide Motifs
  • N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F) (): Shares the thiophene-2-carboxamide core but lacks the sulfonamido group. Yield: 65% .
  • N-(4-Bromophenyl)furan-2-carboxamide (): Replaces thiophene with furan and includes a bromophenyl group. Demonstrates the versatility of carboxamide coupling in heterocyclic systems .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Substitutes the sulfonamido group with a nitroaniline moiety. Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate planarity, comparable to furan analogs like 2NPFC .
Sulfonamido and Methoxy Derivatives
  • Nitrothiophene Carboxamides (): Feature nitro groups on thiophene and thiazole rings. Example: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (42% purity) highlights challenges in stabilizing nitro-containing derivatives .
  • Piperidine-Oxy Thiophene Carboxamides (): Include chlorophenyl and piperidine groups. Compound 58 (melting point: 240–242°C) exhibits high thermal stability, likely due to rigid piperidine-aryl interactions .

Insights :

  • Methoxy and methyl groups (e.g., 4-methoxy in the target) generally improve solubility and stability, as seen in BT-IV-F (), which retains 6-methoxybenzo[b]thiophene .

Physicochemical Properties

Melting Points and Stability
  • Imidazole-Indole Thiophene Carboxamides (): High melting points (>250°C) due to rigid fused-ring systems and hydrogen-bonding motifs (e.g., compound 121 : >300°C) .
  • Thiophene Fentanyl Hydrochloride (): Undefined toxicology underscores the need for caution in analogs with complex substituents .
Spectroscopic Features
  • IR Spectroscopy: Analogs like T-IV-B () show characteristic N-H (3300 cm⁻¹) and C=O (1680 cm⁻¹) stretches, while nitro groups () exhibit strong NO₂ peaks (~1520 cm⁻¹) .
  • NMR Trends : Methoxy groups (e.g., 4-methoxy in the target) resonate at δ 3.8–4.0 ppm, as seen in BT-IV-H () .

Q & A

Q. Variation of substituents :

  • Replace 4-methoxy with halogen (e.g., Cl, F) to enhance lipophilicity .
  • Modify the furan methyl group to ethyl or cyclopropyl for steric effects .

Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., sulfonamido as a hydrogen-bond acceptor) .

  • Data analysis : Correlate logP (calculated via PubChem) with cellular uptake efficiency .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Case study : If in vitro IC₅₀ is low (e.g., 1 µM) but in vivo activity is weak:

ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .

Solubility optimization : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) .

Formulation : Nanoencapsulation to improve bioavailability .

  • Validation : PK/PD modeling to align dosing regimens with target engagement .

Q. How can computational tools predict off-target interactions or toxicity risks?

  • Methods :
  • Molecular docking : Screen against toxicity-associated receptors (e.g., hERG channel) .
  • QSAR models : Use ADMET Predictor™ or SwissADME to forecast hepatotoxicity or mutagenicity .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms via fluorometric kits .
    • Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce hERG affinity .

Q. What experimental designs address discrepancies in biological activity across similar analogs?

  • Example : If analog A shows antibacterial activity but analog B does not:

Comparative assays : Repeat under identical conditions (pH, temperature, inoculum size) .

Membrane permeability : Measure via parallel artificial membrane permeability assay (PAMPA) .

Resistance profiling : Check for efflux pump overexpression (e.g., using knockout bacterial strains) .

  • Statistical analysis : Multivariate ANOVA to isolate structural contributors (e.g., sulfonamido vs. carboxamide groups) .

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